Vancomycin is originally derived from the fermentation of the bacterium Amycolatopsis orientalis (formerly known as Streptomyces orientalis). The antibiotic is produced through a complex biosynthetic pathway involving multiple enzymatic reactions that assemble its unique structure from amino acids and sugars.
Vancomycin hydrochloride is classified as a glycopeptide antibiotic. It is categorized under the World Health Organization's List of Essential Medicines due to its critical role in treating life-threatening infections.
The synthesis of vancomycin hydrochloride can be achieved through various methods, primarily involving fermentation followed by purification processes.
Vancomycin hydrochloride has a complex molecular structure characterized by a cyclic peptide core linked to two sugar moieties.
Nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used for structural elucidation, confirming the arrangement of atoms within the molecule .
Vancomycin hydrochloride participates in various chemical reactions primarily related to its antibiotic activity.
The reaction mechanism involves competitive inhibition where vancomycin obstructs bacterial enzymes responsible for synthesizing cell wall components, effectively halting bacterial growth.
The mechanism by which vancomycin exerts its antibacterial effects is well-studied.
Studies indicate that vancomycin's binding affinity for D-alanyl-D-alanine is critical for its effectiveness against resistant strains .
Vancomycin hydrochloride exhibits distinct physical and chemical properties that are significant for its pharmaceutical applications.
Relevant analyses include spectrophotometric methods that determine concentration based on absorbance at specific wavelengths .
Vancomycin hydrochloride is widely used in clinical settings for treating severe infections caused by Gram-positive bacteria.
The complete genome of A. orientalis HCCB10007 comprises an 8.9 Mb circular chromosome encoding the 64-kb vancomycin biosynthesis cluster (vcm). This cluster harbors 39 genes organized into functional modules: non-ribosomal peptide synthesis (NRPS), oxidative cross-linking, glycosylation, and regulation [1] [9]. Key genetic elements include:
Comparative genomics reveals that vcm shares significant homology with related glycopeptide clusters (e.g., bal for balhimycin, cep for chloroeremomycin) but possesses unique regulatory features. The cluster-associated vcmR encodes a pathway-specific regulator that activates transcription under phosphate limitation [1] [9]. Disruption of vcmR reduces vancomycin titers by >80%, highlighting its role as a genetic master switch [1].
Table 1: Core Genes in the Vancomycin (vcm) Biosynthetic Gene Cluster
Gene | Function | Domain Composition |
---|---|---|
vpsA/B/C | NRPS for heptapeptide assembly | C-A-T-E (per module) |
oxyA/B/C | Cytochrome P450 oxygenases | Heme-binding domains |
vcm13 | Halogenase (chlorination) | FAD-binding motifs |
gtfA/B/C/D | Glycosyltransferases | GT-A fold |
vcmR | Pathway-specific regulator | SARP family DNA-binding domain |
Industrial vancomycin production relies on submerged fermentation of A. orientalis, with yields critically dependent on nutrient modulation and bioprocess parameters. Key optimization strategies include:
Advanced bioreactor designs further enhance productivity. Employing pH-stat fed-batch systems (pH 7.0, DO 30%) coupled with oxygen-enriched air achieves cell densities of >80 g/L DCW and vancomycin titers of 8–10 g/L—a 40% improvement over batch processes [8]. Metabolomics-guided flux analysis identifies the shikimate pathway as a bottleneck; overexpression of aroG (DAHP synthase) redirects carbon toward aromatic amino acids, boosting titers by 22% [8].
Table 2: Fermentation Parameters and Yield Optimization
Parameter | Suboptimal Condition | Optimized Condition | Yield Impact |
---|---|---|---|
Carbon Source | Glucose (40 g/L) | Glycerol (staged feeding) | ↑ 35% |
Nitrogen Source | NH₄Cl | Soybean meal (20 g/L) | ↑ 50% |
Phosphate | 15 mM | 2 mM (after 48 h) | ↑ 250% |
Dissolved Oxygen | 10% | 30% (O₂ enrichment) | ↑ 40% |
Precursors | None | pHPG (2 mM) + L-Tyr (5 mM) | ↑ 45% |
Traditional homologous recombination in Amycolatopsis is inefficient (<10% success) due to high GC content and DNA repeat elements. CRISPR-Cas9 systems overcome this barrier, enabling precise multiplex editing of the vcm cluster. Key applications include:
Dual-sgRNA systems facilitate large-fragment deletions (up to 21.2 kb) with 81–97% efficiency, while homology-directed repair (HDR) templates enable single-base edits (e.g., methyltransferase inactivation to produce demethyl-vancomycin) [2] [10]. The table below summarizes recent engineering outcomes:
Table 3: CRISPR-Cas9 Engineering Outcomes in Vancomycin Producers
Target Locus | Edit Type | Efficiency | Outcome | Titer/Yield Change |
---|---|---|---|---|
ECO-0501 BGC (87.5 kb) | Dual-sgRNA deletion | 81% | Elimination of competing pathway | ↑ 30–40% vancomycin |
gtfD FSD | HDR-mediated swap | 100% | Ristosamine attachment | Novel analog: 65 mg/L |
vcm13 (halogenase) | Knock-in of bhaA | 75% | Bromovancomycin production | MIC↓ 4x vs. S. aureus |
vcmM (methyltransferase) | Point mutation | 88% | Demethyl-vancomycin | Altered hydrophobicity |
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9